Ethyl 4,6-dichloro-2-formylnicotinate
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Overview
Description
Ethyl 4,6-dichloro-2-formylnicotinate is a chemical compound with the molecular formula C9H7Cl2NO3 It is a derivative of nicotinic acid, featuring ethyl ester, dichloro, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dichloro-2-formylnicotinate typically involves the chlorination of ethyl nicotinate followed by formylation. One common method includes:
Chlorination: Ethyl nicotinate is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 6 positions.
Formylation: The chlorinated product is then subjected to formylation using a formylating agent like formic acid or formamide under acidic conditions to introduce the formyl group at the 2 position.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification steps: such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-dichloro-2-formylnicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution products: Depending on the nucleophile, products like ethyl 4-amino-6-chloro-2-formylnicotinate.
Reduction products: Ethyl 4,6-dichloro-2-hydroxymethylnicotinate.
Oxidation products: Ethyl 4,6-dichloro-2-carboxynicotinate.
Scientific Research Applications
Ethyl 4,6-dichloro-2-formylnicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 4,6-dichloro-2-formylnicotinate exerts its effects depends on its application:
Biological activity: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.
Chemical reactivity: The presence of electron-withdrawing chlorine atoms and the formyl group makes it a versatile intermediate for further chemical transformations.
Comparison with Similar Compounds
Ethyl 4,6-dichloro-2-formylnicotinate can be compared with other nicotinic acid derivatives:
Ethyl nicotinate: Lacks the chlorine and formyl groups, making it less reactive.
Ethyl 4-chloro-2-formylnicotinate: Contains only one chlorine atom, resulting in different reactivity and properties.
Ethyl 4,6-dichloronicotinate:
These comparisons highlight the unique combination of functional groups in this compound, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 4,6-dichloro-2-formylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c1-2-15-9(14)8-5(10)3-7(11)12-6(8)4-13/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVWKKGDMBBRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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